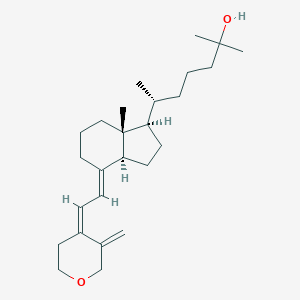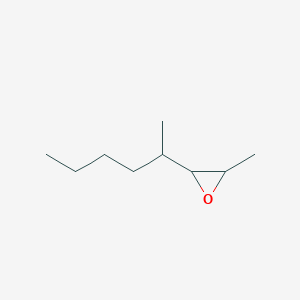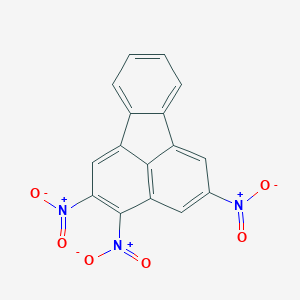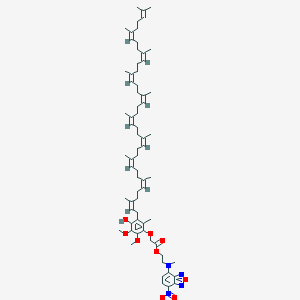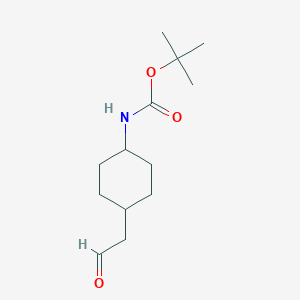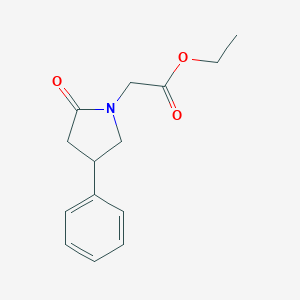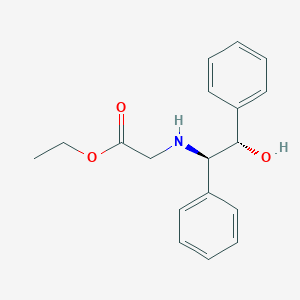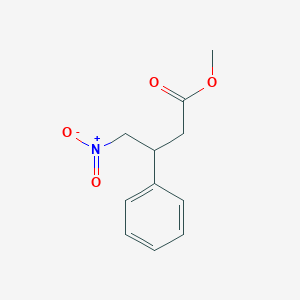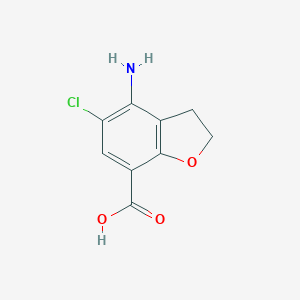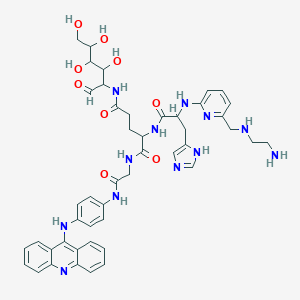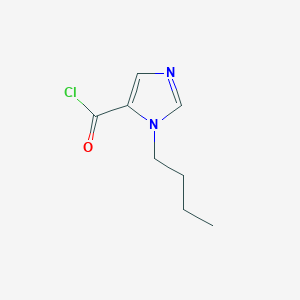
1-Butyl-1H-imidazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-imidazole-5-carbonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-Butyl-1H-imidazole-5-carbonyl chloride is not well understood. However, it is believed that this compound reacts with various organic compounds to form imidazole derivatives. These imidazole derivatives have a wide range of biological activities, which are dependent on their chemical structure.
Biochemical And Physiological Effects
1-Butyl-1H-imidazole-5-carbonyl chloride does not have any known biochemical or physiological effects. However, the imidazole derivatives synthesized using this compound have various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Advantages And Limitations For Lab Experiments
1-Butyl-1H-imidazole-5-carbonyl chloride is a useful reagent for the synthesis of various organic compounds. It is relatively easy to synthesize and purify, and it is widely available. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Future Directions
1-Butyl-1H-imidazole-5-carbonyl chloride has potential applications in the synthesis of various organic compounds with biological activities. Future research could focus on the synthesis of novel imidazole derivatives using this compound and their biological activities. In addition, the mechanism of action of this compound could be further elucidated to better understand its role in the synthesis of imidazole derivatives.
Synthesis Methods
1-Butyl-1H-imidazole-5-carbonyl chloride can be synthesized by reacting 1-Butyl-1H-imidazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or triethylamine (TEA). The product is obtained after purification by crystallization or column chromatography.
Scientific Research Applications
1-Butyl-1H-imidazole-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of imidazole derivatives, which have a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. It is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
properties
CAS RN |
123451-26-3 |
|---|---|
Product Name |
1-Butyl-1H-imidazole-5-carbonyl chloride |
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-butylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3 |
InChI Key |
OSTVECXMRLBNFG-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC=C1C(=O)Cl |
Canonical SMILES |
CCCCN1C=NC=C1C(=O)Cl |
synonyms |
1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



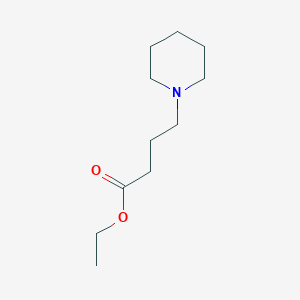
![6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B45909.png)
